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Compound of Interest

2-(4-Hydroxypiperidin-1-yl)acetic
Compound Name: d
aci

Cat. No.: B181850

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Hydroxypiperidin-1-yl)acetic
Acid

Abstract

2-(4-Hydroxypiperidin-1-yl)acetic acid is a bifunctional heterocyclic compound that has
garnered significant interest as a versatile building block in medicinal chemistry and drug
discovery.[1][2] Its structure incorporates a hydrophilic 4-hydroxypiperidine ring, which
enhances aqueous solubility and provides a key hydrogen bonding motif, and a carboxylic acid
handle, which allows for straightforward chemical modification, such as amide bond formation.
This unique combination of a cyclic tertiary amine, a secondary alcohol, and a carboxylic acid
makes it a valuable scaffold for the synthesis of more complex molecules with potential
therapeutic applications.[3] This technical guide provides a comprehensive overview of its core
chemical properties, a plausible synthetic route, analytical characterization, reactivity, and safe
handling protocols, designed for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its
fundamental identity and physical characteristics. These properties dictate its behavior in both
chemical reactions and biological systems.

Chemical Identifiers
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Precise identification is critical for regulatory compliance, literature searches, and procurement.
The key identifiers for 2-(4-Hydroxypiperidin-1-yl)acetic acid are summarized below.

Identifier Value Source

2-(4-hydroxypiperidin-1-
IUPAC Name o PubChem([4]
yl)acetic acid

CAS Number 168159-33-9 ChemicalBook][5]
Molecular Formula C7H13NOs PubCheml[4]
Molecular Weight 159.18 g/mol PubChem[4]
Canonical SMILES C1CN(CCC10)CC(=0)0O PubChem[4]

OMWHXJYPAIQNIX-
InChl Key PubChem([4]
UHFFFAOYSA-N

The compound is also frequently available as a hydrochloride salt (CAS No: 1181544-77-3),
which often exhibits improved stability and handling characteristics as a solid.[1][6] The
molecular weight of the hydrochloride salt is 195.64 g/mol .[1][7]

Physicochemical Data

The physicochemical properties of a molecule are paramount in drug design, influencing its
absorption, distribution, metabolism, and excretion (ADME) profile. Below are key computed
and experimental properties.
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Property Value Notes

Physical Form Solid Sigma-Aldrich

A computed measure of

lipophilicity; the negative value

XLogP3 -3.4 o ) o
indicates high hydrophilicity.
(PubChem)[4]
(From -OH and -COOH
Hydrogen Bond Donors 2
groups) (PubChem)[4]
(From N, -OH, and -COOH
Hydrogen Bond Acceptors 4
oxygens) (PubChem)[4]
Polar Surface Area 60.8 A2 (PubChem)[4]
Storage Temperature Room Temperature Sigma-Aldrich

The high polarity, indicated by the low XLogP3 value and significant polar surface area,
suggests that this molecule and its derivatives are likely to have good aqueous solubility, a
desirable trait for many drug candidates.

Synthesis and Characterization

While 2-(4-Hydroxypiperidin-1-yl)acetic acid is commercially available from various
suppliers, understanding its synthesis is crucial for designing novel derivatives or for scale-up
operations.[5] A logical and widely applicable method is the N-alkylation of 4-hydroxypiperidine.

Proposed Synthetic Pathway: N-Alkylation

The most direct synthesis involves the reaction of 4-hydroxypiperidine with a two-carbon
electrophile bearing a carboxylic acid or a precursor group, such as an ester. The reaction of 4-
hydroxypiperidine with an alkali salt of a haloacetic acid (e.g., sodium chloroacetate) in a polar
solvent is a standard and efficient method.

Causality of Experimental Choices:
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e Base: A base such as potassium carbonate or sodium hydroxide is required to neutralize the
hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the
product. It also ensures the piperidine nitrogen remains nucleophilic.

e Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like water
or ethanol is suitable to dissolve the reactants and facilitate the SN2 reaction.

o Work-up: An acidic work-up is necessary to protonate the carboxylate, allowing for the
isolation of the final zwitterionic or neutral acid product.

Representative Experimental Protocol

This protocol is a representative example based on standard chemical principles and should be
adapted and optimized under proper laboratory conditions.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 4-hydroxypiperidine (1.0 eq) and sodium chloroacetate (1.1 eq) in water.

e Reaction Execution: Add potassium carbonate (1.5 eq) to the mixture. Heat the reaction to
80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction
mixture with hydrochloric acid (HCI) to a pH of approximately 2-3. This will protonate the

product.

 Purification: The product can be purified by ion-exchange chromatography or by
crystallization. If the product precipitates upon acidification, it can be collected by filtration,
washed with cold water, and dried under vacuum.

Purification and Characterization Workflow

The following diagram illustrates a typical workflow from the crude reaction mixture to a fully

characterized, pure compound.
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Caption: General workflow for synthesis and quality control.
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Analytical and Spectroscopic Profile

Structural confirmation and purity assessment are non-negotiable in scientific research. The
following sections detail the expected analytical data for 2-(4-Hydroxypiperidin-1-yl)acetic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic
molecules.[8]

e 1H NMR: The spectrum is expected to show distinct signals corresponding to the different
protons. The protons on the piperidine ring will appear as complex multiplets, likely in the
1.5-3.5 ppm range. The proton on the hydroxyl-bearing carbon (CH-OH) would appear as a
multiplet around 3.5-4.0 ppm. The methylene protons of the acetic acid moiety (-
NCH2COOH) would likely appear as a singlet around 3.0-3.5 ppm. The hydroxyl (-OH) and
carboxylic acid (-COOH) protons are exchangeable and may appear as broad singlets or
may not be observed depending on the solvent (e.g., D20).

e 13C NMR: The spectrum should show seven distinct carbon signals. The carbonyl carbon of
the carboxylic acid will be the most downfield signal (>170 ppm). The carbons of the
piperidine ring would appear in the 30-70 ppm range, with the carbon bearing the hydroxyl
group (C-OH) being the most downfield among them. The methylene carbon of the acetic
acid group (-NCHz-) would likely be in the 50-60 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[9]

e O-H Stretch: A very broad absorption band is expected from 2500-3300 cm~1, characteristic
of the carboxylic acid O-H bond, overlapping with the sharper O-H stretch from the
secondary alcohol around 3200-3500 cm™1.

e C=0 Stretch: A strong, sharp absorption band is expected around 1700-1730 cm~1 for the
carbonyl group of the carboxylic acid.
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e C-N Stretch: An absorption band in the 1000-1250 cm~? region corresponding to the tertiary
amine C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule.[10]

o Electrospray lonization (ESI): In positive ion mode (ESI+), the expected molecular ion peak
would be [M+H]* at m/z 160.09. In negative ion mode (ESI-), the peak would be [M-H]~ at
m/z 158.08.

o Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da)
from the hydroxyl group and the loss of the carboxyl group (-45 Da).

Chemical Reactivity and Applications

The utility of 2-(4-Hydroxypiperidin-1-yl)acetic acid as a building block stems from the
distinct reactivity of its three functional groups.

Reactivity Profile

o Carboxylic Acid: This group is the primary handle for derivatization, readily undergoing amide
coupling reactions with amines using standard coupling agents (e.g., EDC, HATU) to form a
diverse library of amides. It can also be esterified or reduced to a primary alcohol.

e Secondary Alcohol: The hydroxyl group can be acylated to form esters, etherified to form
ethers, or oxidized to a ketone (4-oxopiperidine derivative). This site offers a secondary point
for modification.

« Tertiary Amine: The piperidine nitrogen is basic and will be protonated at low pH. While
generally stable, it can be quaternized with alkylating agents.

Role as a Scaffold in Medicinal Chemistry

This molecule serves as a versatile scaffold, allowing for the systematic exploration of chemical
space around a core structure. The piperidine ring is a privileged structure in medicinal
chemistry, found in numerous approved drugs, as it often improves pharmacokinetic properties.
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The hydroxyl and acid groups provide vectors for attaching other pharmacophores or modifying
physicochemical properties.

2-(4-Hydroxypiperidin-1-yl)acetic acid
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Amide Coupling
(R-NH2, EDC)

Esterification /Reduction Etherification Acylation
(R-OH, Acid) | (e.g., BH3) \(e.g., Williamson) \(R-COCI)

# Carboxylic /vﬁcid Reactions L Hydroxyl Group Reactioni
Amide Ester Primary Alcohol Ketone
R-NH-C(O)- R-O-C(O)- -CH20H C=0
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Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. While a specific,
comprehensive toxicology report for this compound is not publicly available, a safety protocol
can be established based on the known hazards of its functional groups (carboxylic acid,
amine).[11][12]

Hazard Identification

» Based on analogous structures, the compound may cause skin and serious eye irritation or
damage.[11][12]

e Harmful if swallowed.[12]
o May cause respiratory irritation if inhaled as a dust.[11]

o A Safety Data Sheet (SDS) should always be consulted before handling.[13]

Recommended Handling Procedures
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e Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.[12]

e Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
[11]

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.[14]

Storage

o Conditions: Store in a tightly closed container in a dry, well-ventilated place.[14]

o Temperature: Commercial suppliers recommend storage at room temperature.

Conclusion

2-(4-Hydroxypiperidin-1-yl)acetic acid is a high-value chemical tool for researchers in
organic synthesis and drug discovery. Its well-defined structure, featuring three distinct and
reactive functional groups, provides a robust and flexible platform for building molecular
complexity. The inherent hydrophilicity of the 4-hydroxypiperidine core makes it an attractive
scaffold for developing drug candidates with favorable solubility profiles. By understanding its
chemical properties, synthetic routes, and reactivity, scientists can effectively leverage this
compound to accelerate the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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